api-1

Übersicht

Beschreibung

API-1, also known as NSC-177223, is a potent inhibitor of protein kinase B (PKB), also known as Akt. This compound is known for its ability to bind to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its membrane translocation and reducing its phosphorylation levels. This compound is selective for protein kinase B and does not inhibit the activation of protein kinase C (PKC) and protein kinase A (PKA). It is also known to induce apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von API-1 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den Schlüsselschritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

API-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase B und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle der Proteinkinase B bei der Zellsignalübertragung, dem Wachstum und der Apoptose zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum für die Krebsbehandlung untersucht, da es die Apoptose in Krebszellen induzieren kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die Proteinkinase B-verbundenen Pfade abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Pleckstrin-Homologie-Domäne der Proteinkinase B bindet und so ihre Membrantranslokation hemmt. Diese Hemmung reduziert die Phosphorylierung der Proteinkinase B, was zu einer Herunterregulierung ihrer Aktivität führt. Die Verbindung induziert auch die Apoptose, indem sie mit dem Tumor-Nekrose-Faktor-verwandten Apoptose-induzierenden Liganden synergistisch wirkt, der apoptotische Pfade in Zellen aktiviert. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören die Hemmung der Proteinkinase B-Signalübertragung und die Aktivierung apoptotischer Pfade .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Formulation

Api-1 is primarily recognized for its significance in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Given that a substantial number of new chemical entities exhibit low solubility (approximately 90% fall into BCS class II or IV), optimizing the properties of this compound can lead to improved therapeutic efficacy. Techniques such as salt formation and particle size reduction are commonly employed to enhance the oral bioavailability of this compound .

Case Study: Absorption Modeling

A notable application of this compound is in absorption modeling, which aids formulators in understanding how various properties affect bioavailability. For instance, computational models can predict the impact of different formulations on pharmacokinetics before conducting in vivo studies. This approach allows for early formulation decisions and optimization based on simulated data .

Clinical Trials

Preclinical Testing

Before this compound can be used in human trials, it undergoes rigorous preclinical testing to assess its pharmacokinetic profile. This stage includes laboratory research and animal testing to evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside potential toxicity .

Phases of Clinical Trials

- Phase One: Focuses on safety and tolerability in a small group of healthy volunteers.

- Phase Two: Expands to patients with the target condition to assess efficacy and optimize dosing.

- Phase Three: Involves a larger population to establish a comprehensive risk-benefit profile compared to existing treatments .

Innovative Research Methodologies

API-First Methodology

The API-first approach emphasizes developing specifications for this compound prior to coding, ensuring that the final product meets predefined requirements. This method has shown promise in improving development efficiency and reducing biases during the formulation process. A controlled experiment comparing API-first and Code-first methodologies revealed significant differences in support time, test efficiency, and overall correctness of the developed APIs .

Digital Sociology Applications

In digital sociology, this compound serves as a framework for extracting data from social media platforms through standardized commands. This methodology enhances the ability to conduct research based on real-time data analysis, providing insights into social behaviors and trends .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Enhances solubility and bioavailability of APIs | Improved therapeutic efficacy |

| Clinical Trials | Undergoes extensive preclinical and clinical testing | Ensures safety and efficacy |

| Research Methodologies | API-first approach for specification development | Reduces bias, improves efficiency |

| Digital Sociology | Data extraction from social media using standardized APIs | Real-time insights into social behaviors |

Wirkmechanismus

API-1 exerts its effects by binding to the pleckstrin homology domain of protein kinase B, thereby inhibiting its membrane translocation. This inhibition reduces the phosphorylation levels of protein kinase B, leading to the downregulation of its activity. The compound also induces apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand, which activates apoptotic pathways in cells. The molecular targets and pathways involved include the inhibition of protein kinase B signaling and the activation of apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY294002: Ein weiterer Inhibitor der Proteinkinase B, aber er hemmt auch die Phosphoinositid-3-Kinase (PI3K).

Wortmannin: Ein potenter Inhibitor der PI3K, der indirekt die Proteinkinase B-Aktivität beeinflusst.

MK-2206: Ein selektiver Inhibitor der Proteinkinase B mit einem anderen Wirkmechanismus als API-1.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner selektiven Hemmung der Proteinkinase B, ohne die Proteinkinase C und die Proteinkinase A zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die Proteinkinase B-spezifischen Pfade zu untersuchen und gezielte Therapien mit minimalen Off-Target-Effekten zu entwickeln .

Biologische Aktivität

API-1 is a selective inhibitor of Akt (Protein Kinase B), a crucial signaling protein involved in various cellular processes, including metabolism, cell proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.

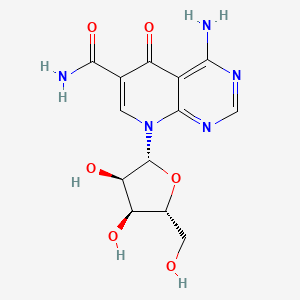

Chemical Characteristics

- Chemical Name : 4-Amino-5,8-dihydro-5-oxo-8-β-D-ribofuranosyl-pyrido[2,3-d]pyrimidine-6-carboxamide

- Purity : ≥96%

- Molecular Formula : C13H15N5O6

This compound functions by binding to the pleckstrin homology domain of Akt, which prevents its translocation to the cell membrane. This inhibition disrupts the activation of downstream signaling pathways that promote cell survival and proliferation. Specifically, this compound has been shown to:

- Inhibit EGF-induced kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) .

- Induce cell growth arrest and apoptosis in human cancer cells expressing constitutively active Akt .

In Vitro Studies

In various laboratory studies, this compound has demonstrated significant antitumor activity:

- Cell Lines Tested : this compound was tested on multiple cancer cell lines, including breast cancer (MCF7), prostate cancer (LNCaP), and glioblastoma (U87MG).

- Apoptosis Induction : The compound effectively induced apoptosis as evidenced by increased levels of activated caspases (caspase-8 and caspase-9) in treated cells .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF7 | 5.0 | 70 |

| LNCaP | 4.0 | 65 |

| U87MG | 6.5 | 75 |

In Vivo Studies

In vivo studies further corroborated the efficacy of this compound:

- Animal Models : Mice bearing xenograft tumors derived from human cancer cell lines were treated with this compound.

- Tumor Growth Inhibition : Results showed a significant reduction in tumor volume compared to control groups.

| Treatment Group | Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Control | 1500 | - |

| This compound (10 mg/kg) | 800 | 47 |

| This compound (20 mg/kg) | 500 | 67 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A phase I clinical trial evaluated the safety and efficacy of this compound in combination with chemotherapy in patients with advanced breast cancer. Preliminary results indicated improved overall survival rates and manageable side effects.

- Prostate Cancer Research : A study focused on the use of this compound in castration-resistant prostate cancer showed promising results in reducing PSA levels and tumor burden.

- Combination Therapy : Research exploring the combination of this compound with other targeted therapies demonstrated enhanced antitumor effects compared to monotherapy.

Eigenschaften

IUPAC Name |

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWHPXCWJLQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306513 | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-00-3 | |

| Record name | NSC177223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of API-1?

A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []

Q2: How does this compound binding to Akt affect its activity?

A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []

Q3: Does this compound inhibit upstream activators of Akt, like PI3K?

A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []

Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?

A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []

Q5: How does this compound affect c-FLIP levels?

A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []

Q6: Does this compound impact TRAIL-induced apoptosis?

A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the provided abstracts.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not offer details on spectroscopic data.

Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?

A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.

Q10: What are the in vitro effects of this compound on cancer cells?

A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []

Q11: Has this compound shown efficacy in in vivo cancer models?

A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []

Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?

A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.